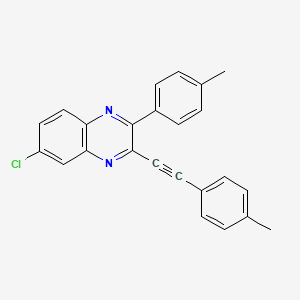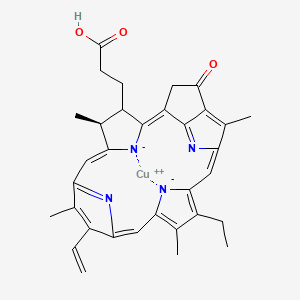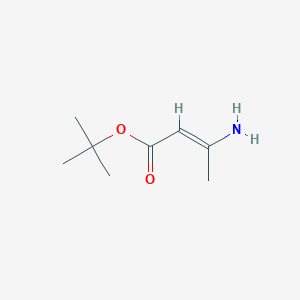
6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroquinoxaline and p-tolylacetylene.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and require specific solvents (e.g., tetrahydrofuran or dimethylformamide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative catalysts, and greener solvents.
化学反应分析
Types of Reactions
6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require bases (e.g., sodium hydroxide) and solvents (e.g., ethanol, acetonitrile).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while substitution reactions can produce various quinoxaline derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
6-Chloro-2-(p-tolyl)quinoxaline: Lacks the ethynyl group, which may affect its reactivity and biological activity.
2-(p-Tolyl)-3-(p-tolylethynyl)quinoxaline: Lacks the chloro group, which may influence its chemical properties and applications.
6-Chloroquinoxaline: A simpler structure that serves as a precursor for more complex derivatives.
Uniqueness
6-Chloro-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is unique due to the presence of both chloro and ethynyl groups, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for further research and development.
属性
分子式 |
C24H17ClN2 |
|---|---|
分子量 |
368.9 g/mol |
IUPAC 名称 |
6-chloro-2-(4-methylphenyl)-3-[2-(4-methylphenyl)ethynyl]quinoxaline |
InChI |
InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-21-14-12-20(25)15-23(21)26-22/h3-8,10-12,14-15H,1-2H3 |
InChI 键 |
YAHSWDXECSMIHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC2=NC3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12340157.png)




